![molecular formula C10H22O4Si B096470 (2-Carbethoxyethyl)diethoxy(methyl)silane CAS No. 17963-09-6](/img/structure/B96470.png)
(2-Carbethoxyethyl)diethoxy(methyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Carbethoxyethyl)diethoxy(methyl)silane, also known as CEDMS, is a chemical compound that belongs to the group of organosilicon compounds. It has been widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of (2-Carbethoxyethyl)diethoxy(methyl)silane is not well understood. However, it is believed that it reacts with other compounds through a nucleophilic substitution reaction. The resulting product is a compound that has a silicon-carbon bond, which is highly stable and can withstand harsh conditions.
Biochemical and physiological effects:
(2-Carbethoxyethyl)diethoxy(methyl)silane has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a relatively safe compound, and no adverse effects have been reported in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Carbethoxyethyl)diethoxy(methyl)silane has several advantages for lab experiments. It is a relatively stable compound that can withstand harsh conditions, such as high temperatures and acidic environments. It is also a versatile reagent that can be used in the synthesis of various organic compounds. However, (2-Carbethoxyethyl)diethoxy(methyl)silane has some limitations. It is a relatively expensive reagent, and its synthesis requires the use of hazardous chemicals, such as ethyl chloroacetate.
Zukünftige Richtungen
There are several future directions for the use of (2-Carbethoxyethyl)diethoxy(methyl)silane in scientific research. One possible direction is the synthesis of novel siloxane-based polymers with improved properties, such as increased thermal stability and mechanical strength. Another direction is the synthesis of silane coupling agents with improved adhesion properties. Finally, (2-Carbethoxyethyl)diethoxy(methyl)silane could be used in the synthesis of new organosilicon compounds with unique properties and applications.
Conclusion:
(2-Carbethoxyethyl)diethoxy(methyl)silane is a unique organosilicon compound that has been widely used in scientific research. It has several advantages for lab experiments, including its stability and versatility. However, its synthesis requires the use of hazardous chemicals, and it is relatively expensive. Despite these limitations, (2-Carbethoxyethyl)diethoxy(methyl)silane has several future directions for its use in the synthesis of novel organic compounds with unique properties and applications.
Synthesemethoden
(2-Carbethoxyethyl)diethoxy(methyl)silane can be synthesized through a reaction between diethoxymethylsilane and ethyl chloroacetate. The reaction is carried out in the presence of a catalyst, such as sodium hydride or potassium tert-butoxide. The resulting product is a clear liquid with a molecular weight of 234.39 g/mol.
Wissenschaftliche Forschungsanwendungen
(2-Carbethoxyethyl)diethoxy(methyl)silane has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has been used in the synthesis of siloxane-based polymers, which have applications in the fields of electronics, coatings, and adhesives. (2-Carbethoxyethyl)diethoxy(methyl)silane has also been used in the synthesis of silane coupling agents, which are used to improve the adhesion between inorganic materials and organic polymers.
Eigenschaften
CAS-Nummer |
17963-09-6 |
---|---|
Produktname |
(2-Carbethoxyethyl)diethoxy(methyl)silane |
Molekularformel |
C10H22O4Si |
Molekulargewicht |
234.36 g/mol |
IUPAC-Name |
ethyl 3-[diethoxy(methyl)silyl]propanoate |
InChI |
InChI=1S/C10H22O4Si/c1-5-12-10(11)8-9-15(4,13-6-2)14-7-3/h5-9H2,1-4H3 |
InChI-Schlüssel |
WTCDUNBZFXBLCS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC[Si](C)(OCC)OCC |
Kanonische SMILES |
CCOC(=O)CC[Si](C)(OCC)OCC |
Synonyme |
3-[Diethoxy(methyl)silyl]propionic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.